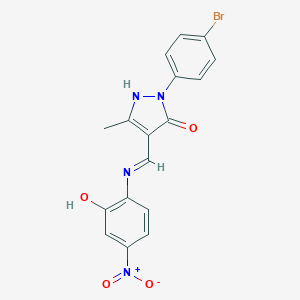![molecular formula C17H16N4O2S B413741 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B413741.png)
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a nitro group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Pyrrolidine Substitution: The nitro-substituted aromatic compound undergoes nucleophilic substitution with pyrrolidine to form the pyrrolidin-1-yl derivative.
Benzimidazole Formation: The final step involves the cyclization of the intermediate compound to form the benzimidazole core, typically using a condensation reaction with o-phenylenediamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.
Halogenated Derivatives: Formed through electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-(2-Nitro-5-pyrrolidin-1-yl-phenylsulfanyl)-ethanol and 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]ethan-1-one
Uniqueness: The presence of the benzimidazole core in this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16N4O2S |
|---|---|
Molekulargewicht |
340.4g/mol |
IUPAC-Name |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C17H16N4O2S/c22-21(23)15-8-7-12(20-9-3-4-10-20)11-16(15)24-17-18-13-5-1-2-6-14(13)19-17/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
InChI-Schlüssel |
BVMWTMUSHQLPPU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B413658.png)
![4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B413659.png)
![2-(4-bromophenyl)-4-{[(5-bromo-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413661.png)
![5-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B413663.png)
![2-[3-bromo-4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413664.png)
![N-{4-[(5-bromo-3-ethoxy-2-hydroxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B413669.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B413671.png)
![4-Chloro-2-({[2-(2,4-difluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B413673.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B413674.png)

![4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B413678.png)
![5-[5-(2,3-dichlorophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413679.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B413683.png)
